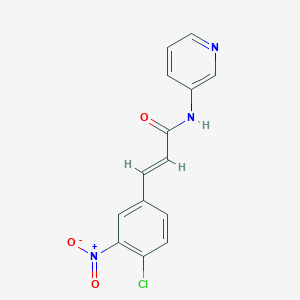![molecular formula C13H11NO3S2 B5729901 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)
3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves its ability to react with ROS and form a fluorescent product. This reaction is highly specific for ROS and does not react with other molecules in the cell. The resulting fluorescence can be detected using a variety of imaging techniques, providing a powerful tool for studying ROS in cells.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for ROS, 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has also been shown to exhibit a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, suggesting potential applications in the treatment of hypercholesterolemia. Additionally, 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been shown to exhibit antifungal activity, suggesting potential applications in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate in lab experiments is its high specificity for ROS. This allows for accurate detection of ROS in cells, providing valuable insights into the role of these molecules in disease development and progression. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary to ensure accurate and safe results.
Direcciones Futuras
There are many potential future directions for research involving 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate. One area of research could involve the development of new fluorescent probes for other molecules of interest in cells, such as reactive nitrogen species (RNS) or specific enzymes. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of hypercholesterolemia or fungal infections. Finally, the development of new imaging techniques that can detect the fluorescence of 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate in vivo could provide valuable insights into the role of ROS in disease development and progression.
Métodos De Síntesis
The synthesis of 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves the condensation of 2-(methylthio)-1,3-thiazol-4-carbaldehyde with 3-(acetoxymethyl)phenylboronic acid in the presence of a palladium catalyst. This reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in a variety of physiological processes, but can also contribute to the development of diseases such as cancer and Alzheimer's disease. The ability to detect ROS in cells using a fluorescent probe such as 3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate could provide valuable insights into the role of ROS in disease development and progression.
Propiedades
IUPAC Name |
[3-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-8(15)17-10-5-3-4-9(6-10)7-11-12(16)19-13(14-11)18-2/h3-7H,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGLEWUKPVCFM-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[2-(methylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)
![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)